molecular formula C25H51N3O2 B14522052 N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide CAS No. 62417-32-7

N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide

Cat. No.: B14522052
CAS No.: 62417-32-7
M. Wt: 425.7 g/mol
InChI Key: BZZQWSCJQFHWOV-UHFFFAOYSA-N
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Description

N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a hexadecyl chain through a butanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide typically involves multiple steps. One common method involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield dimethylaminopropylamine . This intermediate can then be reacted with hexadecylbutanediamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.

Scientific Research Applications

N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hexadecyl chain can interact with hydrophobic regions of biological membranes. These interactions can influence the compound’s biological activity and its ability to modulate cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide is unique due to its specific combination of functional groups and chain lengths, which confer distinct chemical and biological properties. Its ability to interact with both hydrophilic and hydrophobic environments makes it versatile for various applications.

Properties

CAS No.

62417-32-7

Molecular Formula

C25H51N3O2

Molecular Weight

425.7 g/mol

IUPAC Name

N'-[3-(dimethylamino)propyl]-N-hexadecylbutanediamide

InChI

InChI=1S/C25H51N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-24(29)19-20-25(30)27-22-18-23-28(2)3/h4-23H2,1-3H3,(H,26,29)(H,27,30)

InChI Key

BZZQWSCJQFHWOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)CCC(=O)NCCCN(C)C

Origin of Product

United States

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